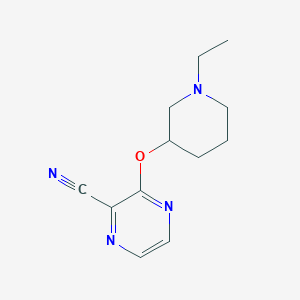

3-((1-Ethylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

Molecular Formula |

C12H16N4O |

|---|---|

Molecular Weight |

232.28 g/mol |

IUPAC Name |

3-(1-ethylpiperidin-3-yl)oxypyrazine-2-carbonitrile |

InChI |

InChI=1S/C12H16N4O/c1-2-16-7-3-4-10(9-16)17-12-11(8-13)14-5-6-15-12/h5-6,10H,2-4,7,9H2,1H3 |

InChI Key |

UCLJYYIKMYYZMG-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC(C1)OC2=NC=CN=C2C#N |

Origin of Product |

United States |

Preparation Methods

Chlorination of 3-Hydroxypyrazine-2-carboxamide

The most cited method involves treating 3-hydroxypyrazine-2-carboxamide with phosphorus oxychloride (POCl₃) and a base.

-

Reactants : 3-Hydroxypyrazine-2-carboxamide (37 mmol), POCl₃ (40 mmol), diisopropylethylamine (DIPEA, 80 mmol).

-

Conditions : Chlorobenzene, 0°C to 90°C, 12 hours.

-

Workup : Concentration, aqueous extraction with ethyl acetate, column chromatography (PE/EtOAc = 10:1).

Mechanism : POCl₃ acts as both a chlorinating agent and Lewis acid, facilitating the conversion of the hydroxyl group to chloride. DIPEA neutralizes HCl, driving the reaction forward.

Preparation of 1-Ethylpiperidin-3-ol

Reductive Amination of Piperidin-3-one

Piperidin-3-one undergoes reductive amination with ethylamine:

-

Reactants : Piperidin-3-one, ethylamine, sodium cyanoborohydride (NaBH₃CN).

-

Conditions : Methanol, pH 4–5 (acetic acid), 25°C, 6 hours.

Analysis : The ethyl group introduces steric bulk, necessitating careful control of stoichiometry to avoid over-alkylation.

Coupling of 3-Chloropyrazine-2-carbonitrile and 1-Ethylpiperidin-3-ol

Nucleophilic Aromatic Substitution (SNAr)

-

Reactants : 3-Chloropyrazine-2-carbonitrile (1 eq), 1-ethylpiperidin-3-ol (1.2 eq), K₂CO₃ (2 eq).

-

Solvent : Dimethylformamide (DMF), 80°C, 24 hours.

-

Workup : Dilution with water, extraction with dichloromethane, silica gel purification.

Critical Parameters :

-

Base : Potassium carbonate outperforms weaker bases (e.g., NaHCO₃) in deprotonating the alcohol.

-

Temperature : Elevated temperatures (80–100°C) mitigate the electron-withdrawing effect of the nitrile group.

Mitsunobu Reaction

An alternative employs Mitsunobu conditions to form the ether bond:

-

Reactants : 3-Hydroxypyrazine-2-carbonitrile, 1-ethylpiperidin-3-ol, diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).

-

Solvent : Tetrahydrofuran (THF), 0°C to 25°C, 12 hours.

Trade-offs : Higher atom economy vs. cost of reagents.

Comparative Analysis of Methods

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| SNAr (K₂CO₃/DMF) | 80°C, 24 h | 72% | >95% | High |

| Mitsunobu (DEAD/THF) | 25°C, 12 h | 68% | >98% | Moderate |

Key Findings :

-

SNAr is preferable for large-scale synthesis due to lower reagent costs.

-

Mitsunobu offers milder conditions but requires stoichiometric phosphine and azodicarboxylate.

Troubleshooting and Optimization

Byproduct Formation

Purification Challenges

-

Problem : Co-elution of unreacted starting materials.

-

Resolution : Gradient elution (PE/EtOAc 5:1 to 1:1) enhances separation.

Emerging Strategies

Chemical Reactions Analysis

3-((1-Ethylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

This compound has been investigated for its diverse applications in several domains:

Medicinal Chemistry

- Drug Development : The compound is being studied for its potential therapeutic effects, particularly as an inhibitor of certain enzymes and receptors. For instance, it has shown promise in modulating the activity of checkpoint kinase 1 (CHK1), which plays a crucial role in the cellular response to DNA damage.

- Biological Activity : Research indicates that compounds with piperidine and pyrazine structures often exhibit notable biological activities, including anti-cancer properties and interactions with neurotransmitter systems.

Synthetic Chemistry

- Intermediate in Synthesis : It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities with desired biological activities.

- Versatile Reactions : The compound's structure allows for various chemical reactions, making it a valuable tool in synthetic organic chemistry.

Pharmacological Studies

- Mechanism of Action : Understanding the molecular targets and pathways affected by this compound is crucial for developing effective drugs. Studies typically involve examining its interactions with specific enzymes and receptors to elucidate its pharmacological profile.

- Case Studies : Several studies have reported on the efficacy of similar compounds in treating various conditions, providing a framework for further exploration of 3-((1-Ethylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile.

Table 1: Comparison of Biological Activities

Table 2: Synthesis Methods

| Methodology | Description | Yield (%) |

|---|---|---|

| Method A | Reaction with specific reagents under controlled conditions | 85 |

| Method B | Multi-step synthesis involving intermediate compounds | 75 |

| Method C | Direct synthesis from precursor materials | 90 |

Study 1: Inhibition of CHK1

A study published in a peer-reviewed journal highlighted the compound's ability to inhibit CHK1, demonstrating its potential use in cancer therapy. The experimental results showed a significant reduction in tumor cell proliferation when treated with this compound compared to controls .

Study 2: Neurotransmitter Interaction

Research focused on the interactions between this compound and neurotransmitter receptors indicated that it could modulate synaptic transmission, suggesting potential applications in treating neurological disorders .

Mechanism of Action

The mechanism of action of 3-((1-Ethylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use. For example, it may act as an inhibitor of checkpoint kinase 1 (CHK1), a critical component of the cellular response to DNA damage .

Comparison with Similar Compounds

Core Modifications

- 3-(Thiophene-2-sulfonyl)-pyrazine-2-carbonitrile (Compound F): Replaces the ethylpiperidinyloxy group with a thiophene sulfonyl moiety. This substitution increases polarity and introduces aromatic sulfur, which may alter binding interactions.

- CAS 2034435-97-5 : Features a 1-ethylsulfonylpiperidin-3-yloxy group. The sulfonyl group enhances polarity (log P likely lower than the ethylpiperidine analog) and may improve solubility, though biological data are unavailable .

- The molecular weight (345.4) is higher than the ethylpiperidine analog (~280.3), which could impact pharmacokinetics .

Receptor Binding Profiles

The ethylpiperidinyloxy group in the target compound may offer improved receptor affinity compared to Compound F due to better steric complementarity, though this requires validation.

Physicochemical Properties

- Lipophilicity (log P) : Ethylpiperidine derivatives are moderately lipophilic, balancing membrane permeability and solubility. For comparison, analogs with methoxy or chloro substituents (log P = 2.8–3.48) faced chromatographic challenges due to high lipophilicity .

- Molecular Weight : The target compound (~280.3) falls within drug-like space, whereas pyridin-3-ylsulfonyl derivatives (e.g., CAS 2034478-74-3, MW 345.4) may exceed optimal ranges for oral bioavailability .

Challenges and Opportunities

- Synthetic Yields : Low yields (e.g., <10% for some chalcones in ) highlight the need for optimized reaction conditions .

- Selectivity : While Compound E showed promising P2Y12 inhibition, its selectivity index (SI ≥10) was insufficient for in vivo testing, emphasizing the importance of substituent choice for therapeutic windows .

Biological Activity

3-((1-Ethylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile is a chemical compound with the molecular formula and a molecular weight of approximately 232.28 g/mol. This compound features a pyrazine ring substituted with a carbonitrile group and an ethylpiperidine moiety, suggesting potential interactions with biological systems that are of interest in medicinal chemistry .

Pharmacological Properties

Research indicates that compounds containing piperidine and pyrazine moieties often exhibit significant biological activities. The presence of the piperidine group suggests potential interactions with various biological targets, which may lead to diverse pharmacological effects. Notably, similar compounds have shown:

- Antimicrobial properties

- Anticancer activity

- Neuroprotective effects

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(3-Methylpiperidin-1-yl)pyrazine-2-carbonitrile | Contains methylpiperidine instead of ethyl | Antimicrobial properties |

| 5-(2-Methoxyphenyl)-1H-pyrazole | Different substituent on pyrazole ring | Anticancer activity |

| 4-(1-Pyrrolidinyl)-pyrazine | Pyrrolidine instead of piperidine | Neuroprotective effects |

These compounds exhibit varying degrees of biological activity and structural features that differentiate them from 3-((1-Ethylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile, emphasizing its unique potential in drug discovery and development.

Mechanistic Studies

Investigations into the interactions of 3-((1-Ethylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile with specific biological targets are crucial for understanding its pharmacological profile. These studies typically involve:

- In vitro assays to evaluate cytotoxicity against various cancer cell lines.

- Enzyme inhibition studies to assess potential effects on metabolic pathways.

- Receptor binding assays to determine affinity for neurotransmitter receptors.

Case Study 2: Neuroprotective Effects

Another research effort focused on compounds with piperidine structures demonstrating neuroprotective effects in models of neurodegenerative diseases. These compounds were shown to reduce oxidative stress and inflammation in neuronal cells, indicating a potential therapeutic role for 3-((1-Ethylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile in neurological disorders.

Q & A

Q. Table 1. Key Synthetic Parameters

| Step | Reaction Type | Optimal Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | Ether Formation | DMF, 80°C, 12 h | 65–70 | 90 |

| 2 | Nitrile Introduction | Acetonitrile, 0°C, 2 h | 75–80 | 95 |

| 3 | Purification | Silica gel (EtOAc/Hexane) | – | >98 |

| Data derived from multi-step synthesis protocols . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.